Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate

CAS No.: 1343862-95-2

Cat. No.: VC3079017

Molecular Formula: C8H7BrClNO4S

Molecular Weight: 328.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343862-95-2 |

|---|---|

| Molecular Formula | C8H7BrClNO4S |

| Molecular Weight | 328.57 g/mol |

| IUPAC Name | methyl 4-bromo-2-chloro-5-sulfamoylbenzoate |

| Standard InChI | InChI=1S/C8H7BrClNO4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3,(H2,11,13,14) |

| Standard InChI Key | SDZSSNFJJONQMU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N |

Introduction

Chemical Structure and Classification

Structural Features and Nomenclature

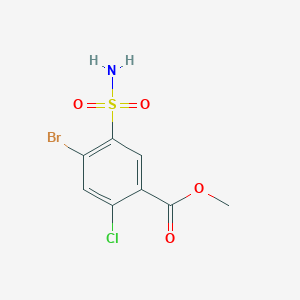

Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate belongs to a family of halogenated sulfamoylbenzoates characterized by a specific substitution pattern. The compound contains several key functional groups that contribute to its biochemical properties:

-

A methyl ester group (-COOCH₃)

-

A chlorine atom at position 2 of the benzene ring

-

A bromine atom at position 4 of the benzene ring

-

A sulfamoyl group (-SO₂NH₂) at position 5 of the benzene ring

This substitution pattern is critical for the compound's biological activity, particularly its ability to inhibit carbonic anhydrase isozymes with high affinity and selectivity. The presence of halogens (chlorine and bromine) and the sulfamoyl group creates a unique electronic distribution that enables optimal interactions with target enzymes .

Synthesis and Preparation

Key Reaction Conditions

For related compounds, palladium-catalyzed reactions are commonly employed for selective functionalization. For instance, the synthesis of boronate esters from brominated precursors typically involves:

-

Catalysts such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂)

-

Base such as potassium acetate (KOAc)

-

Solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO)

-

Reagents like bis(pinacolato)diboron for borylation reactions

-

Temperatures ranging from 80°C to 110°C

These conditions might be adapted for the selective functionalization required to synthesize Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate, although specific optimization would be necessary.

Biological Activity and Mechanism of Action

Carbonic Anhydrase Inhibition

Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate, like other compounds in its class, is designed to inhibit carbonic anhydrases (CAs), which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The primary sulfonamide group (-SO₂NH₂) is essential for this activity, as it coordinates with the zinc ion in the active site of the enzyme .

The particular significance of these compounds lies in their ability to selectively target carbonic anhydrase IX (CAIX), an isozyme that is overexpressed in many tumors and associated with cancer progression, poor prognosis, and resistance to therapy. By selectively inhibiting CAIX, these compounds can potentially disrupt tumor metabolism without affecting the activity of physiologically important CA isozymes .

Structure-Activity Relationships

Impact of Substitution Patterns

The position and nature of substituents on the benzoate scaffold significantly influence binding affinity and selectivity toward different CA isozymes. Research has indicated that:

-

The position of substituents (ortho vs. para) affects binding affinity and selectivity

-

The transition from para- to ortho-positions was favorable for binding to CAIX in several cases

-

Halogenation at specific positions enhances binding to particular CA isozymes

-

The nature of the substituent (sulfanyl vs. sulfonyl) impacts binding strength

These structure-activity relationships provide valuable insights for the rational design of selective CA inhibitors, including compounds like Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate.

Comparative Analysis with Related Compounds

Studies comparing different substitution patterns within this compound family have revealed interesting trends. For instance:

-

Chlorinated and brominated compounds in the same series often bind with similar affinities, with differences usually less than 3-fold

-

Sulfonyl (-SO₂-) substituted compounds generally bind CA significantly weaker than analogous sulfanyl compounds

-

The influence of hydrophobic substituents varies depending on their position relative to other functional groups

These comparative analyses help in understanding how the specific substitution pattern in Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate might contribute to its binding properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume